molecular formula C14H15NO2 B2897763 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] CAS No. 54621-12-4

1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane]

Cat. No. B2897763
CAS RN: 54621-12-4
M. Wt: 229.279
InChI Key: YYVAQBRMUPGCDE-UHFFFAOYSA-N
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Description

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a chemical compound with the molecular formula C14H15NO2 . It is a derivative of carbazole . The compound has a molecular weight of 229.27 .


Synthesis Analysis

The synthesis of “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” involves several steps. In one method, phenylhydrazine is dissolved in dichloromethane, and magnesium sulfate is added. The mixture is stirred, filtered, and the filtrate is evaporated. The residue is then taken up in benzene, and zinc chloride is added. The mixture is heated under reflux for several hours .


Molecular Structure Analysis

The InChI code for “1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is 1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane]” is a powder at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Carbazole derivatives including 1,2,4,9-Tetrahydrospiro[carbazole-3,2'-[1,3]dioxolane] have been synthesized and characterized using spectroscopic techniques. These compounds, especially ethyl 2-(2,3,4,9-tetrahydrospiro[carbazole-1,2′-[1,3]dithiolane]-2-yl)acetate, demonstrated intermolecular interactions and stabilization energy dynamics due to their electronic structures (Serdaroğlu et al., 2021).

Catalytic Applications

  • Silver(I)-catalyzed reactions involving tetrahydrospiro[carbazole-4,3′-indoline] scaffolds are key for synthesizing complex spirooxindole molecules, indicating the role of such structures in facilitating mild and efficient chemical syntheses (Sharma et al., 2016).

Stereochemistry and Synthesis Variants

  • Research on diastereoselective synthesis involving tetrahydrospiro[carbazole-1,3'-indolines] highlights the versatility of these compounds in generating various isomers and derivatives through controlled chemical reactions (Wang et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 1,2,4,9-Tetrahydrospiro[carbazole-3,2’-[1,3]dioxolane] are currently unknown. This compound is a derivative of tetrahydrocarbazole, a motif that is ubiquitous in natural products and biologically active compounds . .

Mode of Action

The compound contains a dioxolane ring and an ethylacetate substituent, which point to opposite sides of the carbazole plane This structural feature may influence its interaction with potential targets

Biochemical Pathways

As a derivative of tetrahydrocarbazole, it may potentially influence pathways where tetrahydrocarbazole and its derivatives are involved . .

Pharmacokinetics

Its molecular weight is 229.28 , which is within the range generally favorable for oral bioavailability.

properties

IUPAC Name

spiro[1,2,4,9-tetrahydrocarbazole-3,2'-1,3-dioxolane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-2-4-12-10(3-1)11-9-14(16-7-8-17-14)6-5-13(11)15-12/h1-4,15H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVAQBRMUPGCDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1NC4=CC=CC=C34)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

77.2 g (0.5 mol) of 1,4-cyclohexanedione monoethylene ketal are dissolved together with 48.4 ml (0.5 mol) of phenylhydrazine in 2 l of methylene chloride, and 300 g of magnesium sulphate are added, and the mixture is stirred for 30 min. The magnesium sulphate is then filtered off with suction, washed with methylene chloride, and the filtrate is evaporated. The residue is taken up in 1.5 l of benzene, and 62.1 g (0.46 mol) of anhydrous zinc chloride are added and the mixture is heated under reflux with a water separator for 3 h. The reaction solution is then concentrated, 2N sodium hydroxide solution is added, and the mixture is extracted 3 times with ethyl acetate The combined ethyl acetate phases are dried with sodium sulphate and evaporated. The residue crystallizes from a little ether. In this way 3.5 g (72.9% of theory) of the product are obtained.
Quantity
77.2 g
Type
reactant
Reaction Step One
Quantity
48.4 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
62.1 g
Type
catalyst
Reaction Step Three

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